molecular formula C23H17Cl2N3O4 B12025625 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 769153-44-8

3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12025625
CAS No.: 769153-44-8
M. Wt: 470.3 g/mol
InChI Key: ZIUSXAAZZMMETM-LGJNPRDNSA-N
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Description

3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C23H17Cl2N3O4 This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate, which is achieved by reacting p-tolylamine with an appropriate acylating agent to form the corresponding acyl hydrazide. This intermediate is then reacted with 2,4-dichlorobenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-((4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide

Uniqueness

3-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

769153-44-8

Molecular Formula

C23H17Cl2N3O4

Molecular Weight

470.3 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O4/c1-14-5-8-17(9-6-14)27-21(29)22(30)28-26-13-15-3-2-4-18(11-15)32-23(31)19-10-7-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

ZIUSXAAZZMMETM-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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